molecular formula C16H24N2O3 B3007539 Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate CAS No. 2411307-74-7

Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate

Cat. No. B3007539
CAS RN: 2411307-74-7
M. Wt: 292.379
InChI Key: YTCXIKPRPBBVEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate, also known as TAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of pyrrolidine carboxylates, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation. Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate has also been shown to have antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate is its potent inhibitory activity against several enzymes, which makes it a promising candidate for drug development. However, one of the limitations of Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes. Another area of research could focus on the development of new drug delivery methods to improve the solubility and bioavailability of Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate. Finally, future research could investigate the potential applications of Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate in other scientific fields, such as materials science and catalysis.
Conclusion:
In conclusion, Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against several enzymes makes it a promising candidate for drug development, particularly for the treatment of neurological disorders. However, more research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors.

Synthesis Methods

Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of tert-butyl 2-oxocyclohexanecarboxylate with but-2-ynoic acid in the presence of a base to form the corresponding enolate. This intermediate is then reacted with N-Boc-1-aminocyclopropane to yield Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate in good yield and purity.

Scientific Research Applications

Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-5-7-13(19)17-16(9-10-16)12-8-6-11-18(12)14(20)21-15(2,3)4/h12H,6,8-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCXIKPRPBBVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CC1)C2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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